molecular formula C23H39ClN2O5 B591347 Cyclohexyl Ramipril Hydrochloride CAS No. 885516-61-0

Cyclohexyl Ramipril Hydrochloride

Cat. No. B591347
M. Wt: 459.024
InChI Key: KYSZJGRJQYQTJD-IKZVEOHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl Ramipril Hydrochloride is a compound with the molecular formula C23H39ClN2O5 . It is related to Ramipril, which is an angiotensin-converting enzyme (ACE) inhibitor . Ramipril is used alone or together with other medicines to treat high blood pressure (hypertension) .


Synthesis Analysis

The synthesis of Ramipril involves the preparation of ramipril from unprotected (2S,3S,6S)-octahydrocyclopenta [b]pyrrole-2-carboxylic acid . Another method involves the use of phosphomolibdate and tetraphenylborate-ramipril ion-pair complexes . An efficient and cost-effective synthesis of ramipril has also been documented .


Molecular Structure Analysis

The molecular structure of Cyclohexyl Ramipril Hydrochloride can be analyzed based on its molecular formula C23H39ClN2O5 . The structure of Ramipril, a related compound, is well-documented .

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor with a significant role in the management of cardiovascular diseases. It is a prodrug hydrolyzed after absorption to form Ramiprilat, its active metabolite. The pharmacodynamic properties of Ramipril are similar to those of other ACE inhibitors like Captopril and Enalapril, offering a long elimination half-life that supports once-daily administration.

Cardiovascular Disorders

Ramipril's efficacy in cardiovascular disorders is well-documented, particularly in patients with hypertension or congestive heart failure. It reduces high blood pressure effectively in hypertensive patients across a range of doses, from 2.5 to 20 mg daily. For patients with mild to moderate essential hypertension, Ramipril has shown comparable antihypertensive efficacy to other standard therapeutic agents like Captopril, Enalapril, and Atenolol. Additionally, it has displayed beneficial effects in patients with moderate to severe congestive heart failure, underlining its role in improving cardiovascular health outcomes.

Prevention of Cardiovascular Outcomes

In high-risk patients, Ramipril significantly reduces the risk of myocardial infarction (MI), stroke, and cardiovascular death. This benefit extends across various subgroups, including those with diabetes mellitus, peripheral arterial disease (PAD), renal insufficiency, and women, making Ramipril an important therapy in preventing cardiovascular outcomes in high-risk individuals.

Renal Protection

Beyond its cardiovascular benefits, Ramipril has shown potential in renal protection. It is effective in decreasing urinary albumin excretion in diabetic patients with nephropathy, contributing to its role in managing complications associated with diabetes and hypertension.

Blood Pressure Monitoring

Ambulatory blood pressure monitoring studies have demonstrated that Ramipril controls blood pressure effectively, reducing systolic/diastolic blood pressure throughout a 24-hour period without interfering with normal circadian patterns. This highlights its consistency and effectiveness in blood pressure management.

properties

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O5.ClH/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28;/h15-20,24H,3-14H2,1-2H3,(H,27,28);1H/t15-,17-,18-,19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZJGRJQYQTJD-IKZVEOHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl Ramipril Hydrochloride

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